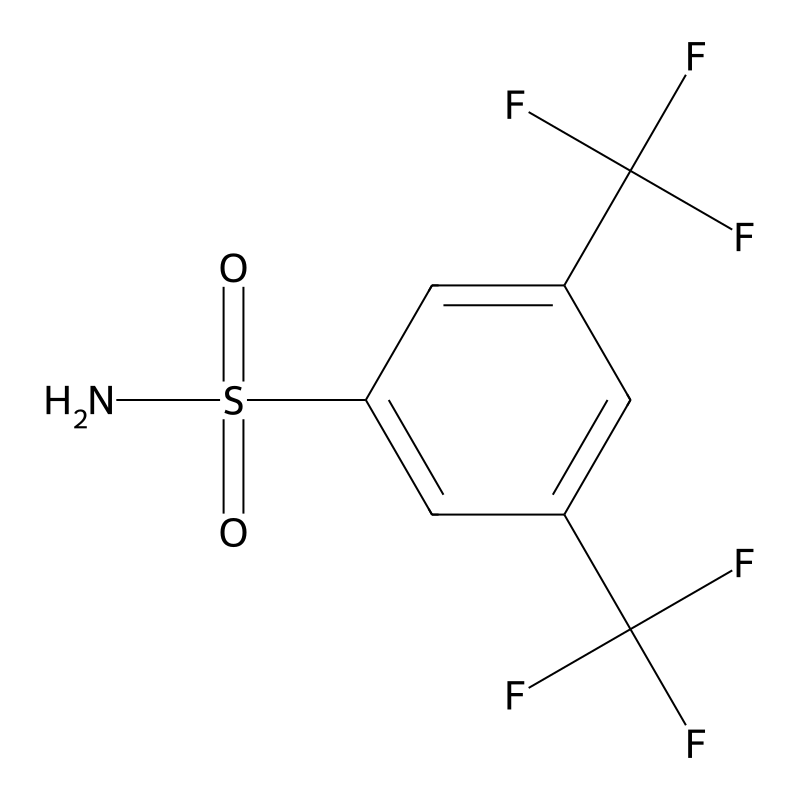3,5-Bis(trifluoromethyl)benzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
3,5-Bis(trifluoromethyl)benzenesulfonamide is a synthetic compound with the chemical formula C₈H₅F₆NO₂S and CAS number 39213-22-4. Its synthesis and characterization have been reported in several scientific publications, including a study by Oakwood Chemical which details its preparation through a multi-step process involving the reaction of 3,5-difluorobenzenesulfonyl chloride with trifluoroacetic acid and ammonia [].
Potential Applications:
While the specific research applications of 3,5-Bis(trifluoromethyl)benzenesulfonamide are not extensively documented, its structural features suggest potential applications in various scientific fields:
- Material Science: Due to the presence of the trifluoromethyl group, the compound may exhibit interesting properties such as thermal and chemical stability, making it a potential candidate for research in areas like polymer science or flame retardants [].
- Medicinal Chemistry: The sulfonamide moiety is a common functional group found in many drugs, and the presence of the trifluoromethyl group can potentially influence the binding affinity and bioactivity of the molecule. However, further research is needed to explore its potential as a drug candidate or as a starting material for drug development [].
3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 293.19 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, specifically at the 3 and 5 positions, along with a sulfonamide functional group. This unique structure contributes to its physical and chemical properties, including its high thermal stability and solubility in organic solvents. The compound is typically found as a solid at room temperature and is utilized in various chemical applications due to its reactivity and functional characteristics .
- Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds.
- Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions to form an anion, which can further react with electrophiles.
- Hydrolysis: In the presence of water, the compound may hydrolyze, particularly under acidic or basic conditions, yielding corresponding sulfonic acids and amines.
These reactions highlight the versatility of 3,5-Bis(trifluoromethyl)benzenesulfonamide in synthetic organic chemistry .
Research indicates that 3,5-Bis(trifluoromethyl)benzenesulfonamide exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against various bacterial strains. Additionally, it may have applications in inhibiting specific enzymes associated with disease processes. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and biological efficacy .
Several methods exist for synthesizing 3,5-Bis(trifluoromethyl)benzenesulfonamide:
- Direct Sulfonation: Starting from 3,5-bis(trifluoromethyl)benzene, sulfonation can be performed using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
- Trifluoromethylation Reactions: Utilizing trifluoromethylating agents such as trifluoromethylsulfonyl chloride can allow for the introduction of trifluoromethyl groups onto the benzene ring prior to sulfonamide formation.
- Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed sulfonamides and trifluoromethylated aromatic substrates .
3,5-Bis(trifluoromethyl)benzenesulfonamide has several applications:
- Pharmaceuticals: It is used in drug development due to its biological activity against bacterial infections.
- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other fluorinated compounds.
- Agricultural Chemicals: It may find use in developing agrochemicals due to its potential herbicidal or fungicidal properties .
Studies on interaction profiles suggest that 3,5-Bis(trifluoromethyl)benzenesulfonamide interacts with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug design. Additionally, its interactions with cell membranes indicate potential applications in enhancing drug delivery systems .
Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)benzenesulfonamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Trifluoromethylbenzenesulfonamide | One trifluoromethyl group | Less lipophilic than 3,5-bis(trifluoromethyl) |
| 4-Bis(trifluoromethyl)benzenesulfonamide | Trifluoromethyl groups at different positions | Different biological activity profile |
| 3,4-Dichlorobenzenesulfonamide | Chlorine instead of trifluoromethyl | Different reactivity and biological properties |
| 4-Fluoro-N-(trifluoromethyl)benzenesulfonamide | Fluoro group instead of trifluoro groups | Altered solubility and reactivity |
The uniqueness of 3,5-Bis(trifluoromethyl)benzenesulfonamide lies in its dual trifluoromethyl substitution pattern on the benzene ring combined with a sulfonamide functionality, which enhances its biological activity and chemical reactivity compared to other similar compounds .
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








